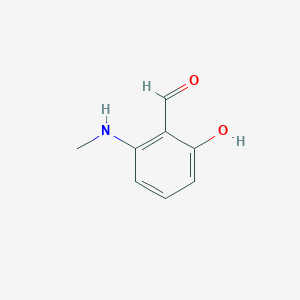

2-Hydroxy-6-(methylamino)benzaldehyde

Description

2-Hydroxy-6-(methylamino)benzaldehyde is an aromatic aldehyde featuring a hydroxyl (-OH) group at position 2 and a methylamino (-NHCH₃) group at position 6 on the benzene ring.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-hydroxy-6-(methylamino)benzaldehyde |

InChI |

InChI=1S/C8H9NO2/c1-9-7-3-2-4-8(11)6(7)5-10/h2-5,9,11H,1H3 |

InChI Key |

SQZJMBDAEGYHQU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(methylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The hydroxyl and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-6-(methylamino)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as a precursor for pharmaceuticals with antimicrobial and anticancer properties.

Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-6-(methylamino)benzaldehyde exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The pathways involved can include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

2-Bromo-6-hydroxybenzaldehyde

- Structure : Bromine (-Br) at position 2 and hydroxyl (-OH) at position 4.

- Properties: Lower solubility in water compared to 2-Hydroxy-6-(methylamino)benzaldehyde due to bromine’s larger atomic radius and reduced polarity . Reactivity: Bromine enhances electrophilic substitution reactions, making it useful as an intermediate in Suzuki coupling or nucleophilic aromatic substitution .

- Applications : Primarily used in synthetic chemistry rather than biomedicine, highlighting how substituent electronegativity dictates utility .

2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde

- Structure : Bulky pyrazole-pyridine-methoxy substituent at position 5.

- Properties :

- High molecular weight and steric hindrance reduce solubility in polar solvents but enhance binding to hydrophobic protein pockets (e.g., hemoglobin in sickle cell disease) .

- Pharmacological activity: Demonstrated efficacy in treating sickle cell disease and idiopathic pulmonary fibrosis, with patent filings emphasizing its optimized pharmacokinetic profile .

- Key Difference: The methoxy-linked heterocyclic group provides targeted biological interactions, unlike the simpler methylamino group in the target compound .

2-Methoxy-6-(methylsulfanyl)benzaldehyde

- Structure : Methoxy (-OCH₃) at position 2 and methylsulfanyl (-SCH₃) at position 6.

- Properties: Methoxy’s electron-donating effect stabilizes the aldehyde group, while methylsulfanyl introduces mild electron-withdrawing effects, altering redox behavior . Applications: Potential use in agrochemicals or materials science, diverging from biomedical applications seen in amino- or hydroxy-substituted analogs .

4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehyde

- Structure : Benzyloxy (-OCH₂C₆H₅) at position 4, hydroxyl at position 2, and methyl (-CH₃) at position 6.

- Properties: Benzyloxy group increases lipophilicity, favoring membrane permeability in drug candidates . Limited bioavailability due to steric bulk, contrasting with the more compact methylamino group in the target compound .

Comparative Analysis Table

† Full name: 2-Hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde

Key Research Findings

- Substituent Effects on Bioactivity: Bulky substituents (e.g., pyrazole-pyridine-methoxy) enhance target specificity in hemoglobin modulation but reduce solubility. Simpler groups like methylamino balance solubility and moderate binding .

- Electronic Effects : Electron-donating groups (e.g., -OCH₃, -NHCH₃) stabilize the aldehyde moiety, influencing reactivity in condensation or oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.